molecular formula C16H14ClNO3S B5845453 3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid

3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid

Cat. No. B5845453
M. Wt: 335.8 g/mol
InChI Key: XVYSIDQXEWKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid, commonly known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTA is a derivative of benzoic acid and is synthesized using a specific method that involves several steps.

Mechanism of Action

CBTA exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. CBTA also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, CBTA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CBTA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CBTA also reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, CBTA has been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a critical role in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBTA is its ability to inhibit multiple targets involved in inflammation and cancer progression. This makes it a promising candidate for the development of novel therapeutics. Additionally, CBTA has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of CBTA is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

For research could include investigating the efficacy of CBTA in combination with other drugs, developing novel formulations to improve its solubility and bioavailability, and investigating its potential for use in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of CBTA in humans.

Synthesis Methods

CBTA is synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This compound is then reacted with acetic anhydride to form 4-chlorobenzylthioacetamide. Finally, the addition of 3-aminobenzoic acid to 4-chlorobenzylthioacetamide results in the formation of CBTA. The purity of the compound is determined using thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

CBTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. CBTA has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. Additionally, CBTA has been found to inhibit the growth of various bacterial and fungal strains.

properties

IUPAC Name

3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-6-4-11(5-7-13)9-22-10-15(19)18-14-3-1-2-12(8-14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYSIDQXEWKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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